molecular formula C16H13NOS B14338694 4-Methoxy-2-phenyl-1,5-benzothiazepine CAS No. 104505-69-3

4-Methoxy-2-phenyl-1,5-benzothiazepine

Cat. No.: B14338694
CAS No.: 104505-69-3
M. Wt: 267.3 g/mol
InChI Key: VXOLHHXMOSVWDZ-UHFFFAOYSA-N
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Description

4-Methoxy-2-phenyl-1,5-benzothiazepine is a heterocyclic compound that belongs to the class of benzothiazepines. These compounds are characterized by a seven-membered ring containing both nitrogen and sulfur atoms, fused to a benzene ring. The presence of a methoxy group at the 4-position and a phenyl group at the 2-position further defines its structure. Benzothiazepines are known for their diverse biological activities and are used in various pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-phenyl-1,5-benzothiazepine typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting Schiff base is then cyclized to form the benzothiazepine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-phenyl-1,5-benzothiazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-2-phenyl-1,5-benzothiazepine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-phenyl-1,5-benzothiazepine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Benzothiazepine
  • 1,3-Benzothiazepine
  • 1,4-Benzothiazepine
  • 1,5-Benzothiazepine (without methoxy or phenyl substituents)

Uniqueness

4-Methoxy-2-phenyl-1,5-benzothiazepine is unique due to the presence of the methoxy and phenyl groups, which confer specific chemical and biological properties. These substituents can enhance the compound’s bioactivity, solubility, and stability compared to other benzothiazepines .

Properties

CAS No.

104505-69-3

Molecular Formula

C16H13NOS

Molecular Weight

267.3 g/mol

IUPAC Name

4-methoxy-2-phenyl-1,5-benzothiazepine

InChI

InChI=1S/C16H13NOS/c1-18-16-11-15(12-7-3-2-4-8-12)19-14-10-6-5-9-13(14)17-16/h2-11H,1H3

InChI Key

VXOLHHXMOSVWDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=CC=CC=C2SC(=C1)C3=CC=CC=C3

Origin of Product

United States

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